molecular formula C41H56O24 B3027887 2'-Rhamnoechinacoside CAS No. 1422390-59-7

2'-Rhamnoechinacoside

Cat. No.: B3027887
CAS No.: 1422390-59-7
M. Wt: 932.9 g/mol
InChI Key: AVKLXIXCISVOEG-BFOZOFGGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2’-Rhamnoechinacoside can be achieved through various synthetic routes. One common method involves the extraction from natural sources such as Cistanche tubulosa . The extraction process typically includes solvent extraction followed by purification steps such as chromatography.

Industrial Production Methods

Industrial production of 2’-Rhamnoechinacoside often involves large-scale extraction from plant materials. The process includes drying the plant material, followed by solvent extraction using solvents like methanol or ethanol . The extract is then purified using techniques such as column chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2’-Rhamnoechinacoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize 2’-Rhamnoechinacoside.

    Reduction: Reducing agents like sodium borohydride (NaBH4) are used to reduce the compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2’-Rhamnoechinacoside involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of mitogen-activated protein kinase (MAPK) pathways, nuclear factor kappa-B (NF-κB), and caspases . These interactions contribute to its neuroprotective and anti-inflammatory properties.

Comparison with Similar Compounds

2’-Rhamnoechinacoside is similar to other phenylethanoid glycosides such as echinacoside and acteoside. it is unique due to its specific molecular structure and the presence of a rhamnose moiety

List of Similar Compounds

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H56O24/c1-15-26(48)29(51)33(55)39(59-15)64-36-35(63-25(47)8-5-17-3-6-19(43)21(45)11-17)24(14-58-38-32(54)31(53)28(50)23(13-42)61-38)62-41(57-10-9-18-4-7-20(44)22(46)12-18)37(36)65-40-34(56)30(52)27(49)16(2)60-40/h3-8,11-12,15-16,23-24,26-46,48-56H,9-10,13-14H2,1-2H3/b8-5+/t15-,16-,23+,24+,26-,27-,28+,29+,30+,31-,32+,33+,34+,35+,36-,37+,38+,39-,40-,41+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKLXIXCISVOEG-BFOZOFGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)O)O)OCCC4=CC(=C(C=C4)O)O)COC5C(C(C(C(O5)CO)O)O)O)OC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)O)OCCC4=CC(=C(C=C4)O)O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H56O24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

932.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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